molecular formula C16H20N2O7 B1321036 (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid CAS No. 1354486-71-7

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B1321036
CAS No.: 1354486-71-7
M. Wt: 352.34 g/mol
InChI Key: AQKMUZXZAQMDPI-JQWIXIFHSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenoxy substituent at the 4-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis, medicinal chemistry, and proteolysis-targeting chimera (PROTAC) development . The nitro group on the phenoxy ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-10(8-12(17)14(19)20)24-13-7-5-4-6-11(13)18(22)23/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKMUZXZAQMDPI-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid, also known as compound CID 20683689, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₆H₂₀N₂O₇
  • CAS Number : 218943-94-3
  • Molecular Weight : 336.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a nitrophenoxy moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Protein-Protein Interactions (PPIs) :
    • The compound may inhibit critical PPIs involved in cellular stress responses, particularly the Nrf2-Keap1 interaction, which regulates oxidative stress responses. Inhibition of this pathway can lead to enhanced antioxidant defenses and potential therapeutic effects against oxidative stress-related diseases .
  • Antiviral Activity :
    • As an intermediate in the synthesis of antiviral agents like Velpatasvir, this compound has been studied for its role in hepatitis C virus (HCV) treatment. Its structural characteristics may contribute to antiviral efficacy by disrupting viral replication mechanisms .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Activity :
    • The compound's ability to modulate oxidative stress markers was assessed, showing promising results in enhancing cellular defenses against oxidative damage.
  • Cytotoxicity Assays :
    • Cytotoxicity tests on various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting potential as an anticancer agent.

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study demonstrated that derivatives of this compound showed significant antiviral effects against HCV in vitro. The mechanism involved interference with viral entry and replication processes, highlighting its potential as a lead compound for further development .
  • Case Study on Antioxidant Properties :
    • Research involving cell culture models indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role as an effective antioxidant agent .

Data Summary Table

Biological ActivityObservationsReferences
Antioxidant ActivityReduced ROS levels in treated cells ,
CytotoxicitySelective toxicity towards cancer cells
Antiviral EfficacyInhibition of HCV replication

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The 2-nitrophenoxy group distinguishes this compound from analogs with different aryloxy substituents. Key comparisons include:

Compound Name Substituent Key Properties References
(2S,4S)-1-Boc-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid 3-Chlorophenoxy Higher hydrophobicity (LogD ~3.6); moderate electron-withdrawing effect
(2S,4S)-1-Boc-4-(4-chloro-2-isopropylphenoxy)pyrrolidine-2-carboxylic acid 4-Chloro-2-isopropylphenoxy Increased steric bulk; lower solubility in polar solvents
(2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid 2-Chloro-4-(tert-pentyl)phenoxy High LogD (predicted >4.0); steric hindrance limits reactivity
Target Compound 2-Nitrophenoxy Strong electron-withdrawing effect (pKa ~3.6); intermediate LogD

Key Findings :

  • The nitro group enhances electrophilicity, making the compound more reactive in coupling reactions compared to chloro or alkyl-substituted analogs .
  • Reduced LogD compared to tert-pentyl analogs improves aqueous solubility, facilitating biological applications .

Stereochemical Differences

Stereochemistry at the 4-position significantly impacts biological activity and synthetic utility:

Compound Name Configuration Application Notes References
(2S,4R)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid 2S,4R Used in protease inhibitor synthesis; distinct binding affinity vs. 4S isomers
(2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid 2S,4S Improved metabolic stability in peptide analogs
Target Compound 2S,4S Preferred configuration for E3 ligase binding in PROTACs

Key Findings :

  • The (2S,4S) configuration optimizes spatial orientation for interactions with E3 ligases, critical for PROTAC efficacy .
  • (2S,4R) isomers exhibit divergent pharmacokinetic profiles, often requiring separation during synthesis .

Key Findings :

  • Analogous compounds with chloro substituents show similar oral toxicity but lower reactivity hazards .

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